(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine
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Overview
Description
(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is a chemical compound with the molecular formula C12H17N3S and a molecular weight of 235.35 g/mol . This compound features an imidazole ring and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine typically involves the reaction of 1H-imidazole-1-propanamine with 5-methyl-2-thiophenemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Imidazol-1-yl-propyl)-(5-methyl-furan-2-ylmethyl)-amine
- (3-Imidazol-1-yl-propyl)-(5-methyl-pyridin-2-ylmethyl)-amine
- (3-Imidazol-1-yl-propyl)-(5-methyl-benzyl)-amine
Uniqueness
(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine is unique due to the presence of both an imidazole and a thiophene ring. This combination provides a distinct set of chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHQYJNQYWXGQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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